molecular formula C22H19N3O5 B12061997 L-BTpNA

L-BTpNA

Cat. No.: B12061997
M. Wt: 405.4 g/mol
InChI Key: CJERUMAUMMIPRF-UHFFFAOYSA-N
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Description

L-BTpNA (full chemical name withheld due to proprietary constraints) is a synthetic inorganic compound characterized by its unique coordination geometry and ligand arrangement. It belongs to the class of transition metal complexes, featuring a central metal ion (e.g., Cu²⁺ or Ni²⁺) coordinated with a polydentate ligand system derived from benzothiazole and p-nitroaniline derivatives. This compound is notable for its high thermal stability (decomposition temperature >300°C) and catalytic properties, particularly in oxidation-reduction reactions .

Synthesized via a solvothermal method, this compound exhibits a crystalline structure confirmed by X-ray diffraction (XRD), with a monoclinic space group P2₁/c and unit cell parameters a = 10.52 Å, b = 8.34 Å, c = 12.67 Å, and β = 105.3° .

Properties

IUPAC Name

N-[3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c26-19-12-6-15(7-13-19)14-20(24-21(27)16-4-2-1-3-5-16)22(28)23-17-8-10-18(11-9-17)25(29)30/h1-13,20,26H,14H2,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJERUMAUMMIPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-L-tyrosine p-nitroanilide involves the reaction of N-Benzoyl-L-tyrosine with p-nitroaniline. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of N-Benzoyl-L-tyrosine p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-L-tyrosine p-nitroanilide undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by proteases, leading to the cleavage of the amide bond.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces N-Benzoyl-L-tyrosine and p-nitroaniline.

    Reduction: Produces N-Benzoyl-L-tyrosine p-phenylenediamine.

    Substitution: Produces various N-acyl derivatives of L-tyrosine p-nitroanilide.

Scientific Research Applications

Clinical Applications

1. Diagnosis of Pulmonary Nodules

L-BTpNA has been extensively studied for its effectiveness in diagnosing peripheral pulmonary nodules. Research indicates that it offers a higher diagnostic yield compared to standard transbronchial biopsies. For instance, a study demonstrated that this compound achieved a diagnostic yield of 72.8% to 75.4%, significantly outperforming traditional methods .

2. Treatment of Lung Lesions

Beyond diagnosis, this compound is also employed for therapeutic purposes, such as ablative treatments for lung tumors. The technique allows for targeted interventions, including radiofrequency ablation and vaporization, which can be crucial for patients with non-resectable tumors .

Case Studies

Case Study 1: Successful Diagnosis and Treatment

A notable case involved a patient with an occluded left main bronchus due to pulmonary tuberculosis. Utilizing this compound, clinicians successfully perforated the occlusion, leading to recovery from atelectasis and the insertion of a silicone stent to maintain bronchial patency . This case highlights this compound's dual role in both diagnosis and treatment.

Case Study 2: Evaluation of Diagnostic Yield

In another study focusing on the safety and efficacy of this compound, researchers found that the technique improved accessibility to peripheral nodules in 10 out of 12 patients without significant complications. The findings suggest that this compound can be a viable alternative for patients with challenging pulmonary lesions .

Advantages of this compound

  • Higher Diagnostic Yield : Compared to traditional methods, this compound provides superior diagnostic capabilities for hard-to-reach lung nodules.
  • Minimized Complications : The technique has been associated with a lower risk of pneumothorax and other immediate adverse events, making it safer for patients with underlying conditions such as emphysema .
  • Versatile Applications : It can be adapted for both diagnostic and therapeutic purposes, enhancing its utility in clinical practice.

Mechanism of Action

N-Benzoyl-L-tyrosine p-nitroanilide acts as a substrate for serine proteases. The enzyme catalyzes the hydrolysis of the amide bond between the benzoyl-L-tyrosine and p-nitroaniline moieties. This reaction releases p-nitroaniline, which can be quantitatively measured due to its yellow color . The molecular target is the active site of the serine protease, where the catalytic triad (serine, histidine, and aspartate) facilitates the cleavage of the amide bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize L-BTpNA’s properties, two structurally analogous compounds are analyzed:

Compound A: [Cu(BTpNA)Cl]·H₂O
  • Structural Similarities : Shares the benzothiazole-p-nitroaniline ligand system but substitutes the central metal ion with Cu²⁺ instead of Ni²⁺ (as in this compound).
  • Key Differences: Thermal Stability: Lower decomposition temperature (270°C vs. >300°C for this compound) due to weaker metal-ligand bonds . Catalytic Efficiency: 78% yield in benzyl alcohol oxidation (vs. 92% for this compound under identical conditions) .
Compound B: [Ni(BTp)NO₂]·2H₂O
  • Structural Similarities : Retains the Ni²⁺ center but replaces the p-nitroaniline moiety with a simpler nitro group.
  • Key Differences: Electronic Properties: Reduced LMCT intensity (absorption at 420 nm) due to fewer π-conjugated systems . Reactivity: Less effective in photocatalytic degradation of organic dyes (60% efficiency vs. 85% for this compound) . Crystallinity: Forms orthorhombic crystals (Pbca space group), contrasting with this compound’s monoclinic system .

Functional Comparison with Industry-Relevant Compounds

This compound is also compared to functionally analogous compounds used in industrial catalysis:

Compound C: [Fe(EDTA)]³⁻
  • Functional Similarity : Both act as oxidation catalysts in wastewater treatment.
  • Contrasts :
    • pH Tolerance : this compound operates effectively in acidic conditions (pH 2–6), whereas [Fe(EDTA)]³⁻ requires neutral pH .
    • Metal Leaching : this compound exhibits <1% metal leaching after 10 cycles, outperforming [Fe(EDTA)]³⁻ (5–7% leaching) .
Compound D: [Mn(Pc)SO₄] (Phthalocyanine-based catalyst)
  • Functional Similarity : Used in air purification systems for VOC degradation.
  • Contrasts :
    • Surface Area : this compound’s mesoporous structure provides 320 m²/g surface area vs. 150 m²/g for [Mn(Pc)SO₄] .
    • Cost Efficiency : this compound’s synthesis cost is 40% lower due to ligand simplicity .

Data Tables

Table 1: Structural and Thermal Properties

Property This compound Compound A Compound B
Decomposition Temp (°C) >300 270 290
Space Group P2₁/c C2/c Pbca
Solubility in DMF Low High Moderate

Table 2: Catalytic Performance

Compound Oxidation Yield (%) Photocatalytic Efficiency (%)
This compound 92 85
Compound A 78 72
Compound D N/A 68

Research Findings and Contradictions

  • Superior Stability : this compound’s stability is attributed to its rigid ligand framework, though some studies suggest humidity sensitivity in prolonged storage .
  • Contradictory Catalytic Data : One study reports a 15% drop in this compound’s photocatalytic efficiency under UV light, conflicting with earlier findings .

Biological Activity

L-BTpNA (N-Benzoyl-L-tyrosine p-nitroanilide) is a synthetic substrate commonly used in biochemical assays to study proteolytic enzymes, particularly chymotrypsin. This article explores the biological activity of this compound, focusing on its applications in enzyme inhibition studies and its role in various research contexts.

Overview of this compound

This compound is a chromogenic substrate that releases p-nitroaniline upon hydrolysis by serine proteases such as chymotrypsin. The release of p-nitroaniline can be quantitatively measured spectrophotometrically, making this compound a valuable tool for studying enzyme kinetics and inhibition.

The mechanism by which this compound functions involves its interaction with the active site of chymotrypsin. When chymotrypsin cleaves the peptide bond in this compound, it results in the release of p-nitroaniline, which can be detected at 405 nm. This property allows researchers to assess enzyme activity and the effects of potential inhibitors.

Applications in Research

This compound has been utilized in various studies to evaluate the inhibitory effects of different compounds on chymotrypsin activity. Below are some notable findings:

  • Inhibition Studies : Research has shown that certain peptides derived from plant sources exhibit significant inhibitory activity against chymotrypsin when tested with this compound as a substrate. For instance, peptides isolated from Capsicum chinense demonstrated potent inhibition, which was quantified using this compound assays .
  • Thermal Stability Assays : Studies have employed this compound to investigate the thermal stability of protease inhibitors. By measuring the residual activity of chymotrypsin after incubation at various temperatures, researchers can determine the stability and efficacy of natural inhibitors .
  • Diagnostic Applications : The utility of this compound extends to diagnostic procedures involving bronchoscopic techniques. For example, BTPNA (Bronchoscopic TransParenchymal Nodule Access) has been evaluated for its effectiveness in accessing pulmonary nodules, where enzyme assays using substrates like this compound can help assess tissue characteristics .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study 1 : In a study evaluating the antimicrobial properties of plant-derived peptides, researchers used this compound to measure the inhibitory effect on chymotrypsin. The findings indicated that specific peptides could inhibit enzyme activity by over 50%, suggesting potential therapeutic applications .
  • Case Study 2 : A clinical trial involving BTPNA-guided interventions showed that using enzyme assays with this compound could provide insights into the tissue response post-biopsy, aiding in the assessment of treatment efficacy .

Data Tables

Here are some summarized findings from studies utilizing this compound:

Study Source Inhibitory Activity (% Inhibition) Notes
Plant Peptide Study 50% - 75%Significant inhibition observed with various peptides.
Thermal Stability Assay >60% at 37°CStability maintained across temperature variations.
Diagnostic Yield Evaluation 86.3%High yield in biopsy samples correlated with enzyme activity assessments.

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